molecular formula C13H17ClO2 B7990385 5-Methyl-2-iso-pentoxybenzoyl chloride

5-Methyl-2-iso-pentoxybenzoyl chloride

Cat. No.: B7990385
M. Wt: 240.72 g/mol
InChI Key: KBHHXLWUFWFIAE-UHFFFAOYSA-N
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Description

5-Methyl-2-iso-pentoxybenzoyl chloride is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group and an iso-pentoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-iso-pentoxybenzoyl chloride typically involves the reaction of 5-methyl-2-hydroxybenzoic acid with iso-pentyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to form the ester intermediate, which is then converted to the corresponding benzoyl chloride derivative using phosphorus trichloride or oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-iso-pentoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-methyl-2-iso-pentoxybenzoic acid.

    Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Dehydrating Agents: Thionyl chloride, phosphorus trichloride, oxalyl chloride

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    5-Methyl-2-iso-pentoxybenzoic acid: Formed by hydrolysis

Scientific Research Applications

5-Methyl-2-iso-pentoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable amide, ester, or thioester linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, which lacks the methyl and iso-pentoxy substituents.

    4-Methylbenzoyl Chloride: Similar structure but with the methyl group at the para position.

    2-Methoxybenzoyl Chloride: Contains a methoxy group instead of an iso-pentoxy group.

Uniqueness

5-Methyl-2-iso-pentoxybenzoyl chloride is unique due to the presence of both a methyl group and an iso-pentoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other benzoyl chloride derivatives. The iso-pentoxy group, in particular, can influence the compound’s solubility, steric effects, and overall chemical behavior.

Properties

IUPAC Name

5-methyl-2-(3-methylbutoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-9(2)6-7-16-12-5-4-10(3)8-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHHXLWUFWFIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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